5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that features a unique combination of indole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Propyl Group: The indole derivative is then reacted with a suitable propylating agent, such as 3-bromopropionyl chloride, to introduce the 3-oxopropyl group.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor, such as 6-methyluracil, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways Involved: It may induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan.
Pyrimidine Derivatives: Compounds like uracil and thymine.
Uniqueness
5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its combined indole and pyrimidine structure, which imparts distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.
Properties
Molecular Formula |
C16H17N3O3 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O3/c1-10-12(15(21)18-16(22)17-10)6-7-14(20)19-9-8-11-4-2-3-5-13(11)19/h2-5H,6-9H2,1H3,(H2,17,18,21,22) |
InChI Key |
KVJPTZWRRIWKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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